
Pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester is a chemical compound with the molecular formula C19H36O6. It is also known by its IUPAC name, bis(1-propoxyethyl) 2,4-diethylpentanedioate . This compound is characterized by its ester functional groups and its diethyl substitution on the pentanedioic acid backbone.
Métodos De Preparación
The synthesis of pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester typically involves esterification reactions. One common method is the reaction of 2,4-diethylpentanedioic acid with 1-propoxyethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion and remove water formed during the esterification process .
Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Análisis De Reacciones Químicas
Pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 2,4-diethylpentanedioic acid and 1-propoxyethanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol in the presence of a catalyst, forming a different ester and alcohol.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for hydrolysis), and reducing agents (e.g., LiAlH4 for reduction). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into ester prodrugs often involves compounds like this compound to improve the bioavailability of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester primarily involves its hydrolysis to release 2,4-diethylpentanedioic acid and 1-propoxyethanol. These products can then participate in various biochemical pathways. The ester bonds are susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters .
Comparación Con Compuestos Similares
Similar compounds to pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester include:
Pentanedioic acid, diethyl ester: This compound has a similar ester structure but lacks the propoxyethyl groups.
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: This compound has methyl groups instead of ethyl groups and dimethyl ester groups instead of bis(1-propoxyethyl) ester groups
The uniqueness of this compound lies in its specific substitution pattern and ester groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
668487-61-4 |
|---|---|
Fórmula molecular |
C19H36O6 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
bis(1-propoxyethyl) 2,4-diethylpentanedioate |
InChI |
InChI=1S/C19H36O6/c1-7-11-22-14(5)24-18(20)16(9-3)13-17(10-4)19(21)25-15(6)23-12-8-2/h14-17H,7-13H2,1-6H3 |
Clave InChI |
DVBGRAXZUARXPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C)OC(=O)C(CC)CC(CC)C(=O)OC(C)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


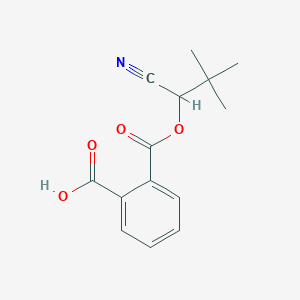
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
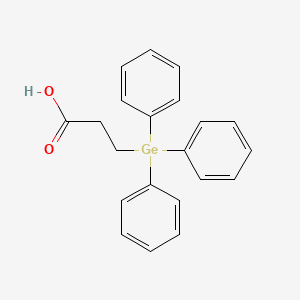
![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
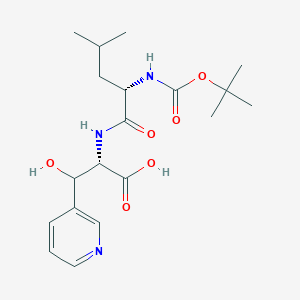
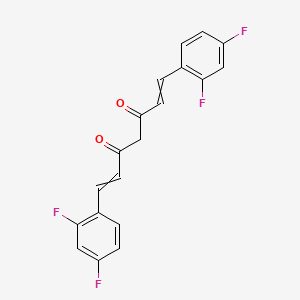
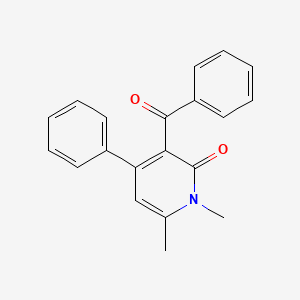
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)

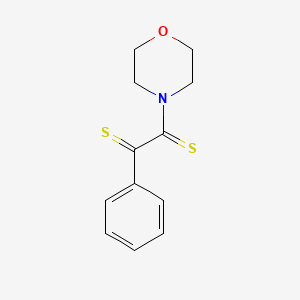
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)
![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
